molecular formula C20H17N3O4 B2670663 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide CAS No. 690248-88-5

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide

Cat. No. B2670663
CAS RN: 690248-88-5
M. Wt: 363.373
InChI Key: VJYWXFUEDKLLFM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[de]isoquinoline, which is a type of isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline .

Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis and evaluation of novel compounds related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide for their antitumor activities. Compounds synthesized showed significant broad-spectrum antitumor activities, with certain derivatives demonstrating nearly 1.5-3.0-fold more potency compared to the control 5-FU. Molecular docking methodologies have also been employed to understand the binding modes of these compounds to target proteins like EGFR-TK and B-RAF kinase, hinting at their mechanism of action against cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Another study synthesized derivatives and evaluated them for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some of the synthesized compounds also exhibited antimicrobial action, suggesting their potential use in treating infections and inflammation (A. Zablotskaya et al., 2013).

Synthesis of Novel Compounds

Research into the synthesis of heterocycles via enamines has shown steric control over the reactions of β-isothiocyanatoketones with amino-acids, leading to the formation of compounds with potential biological activity. This research contributes to the understanding of how different substituents affect the reactivity and outcome of the synthesis, potentially leading to the discovery of new therapeutic agents (Harjit Singh & Subodh Kumar, 1983).

Future Directions

Future research could focus on elucidating the exact structure and properties of this compound, as well as its potential applications. For example, similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential medicinal applications.

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-11-16(22-27-12)21-17(24)9-4-10-23-19(25)14-7-2-5-13-6-3-8-15(18(13)14)20(23)26/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWXFUEDKLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide

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